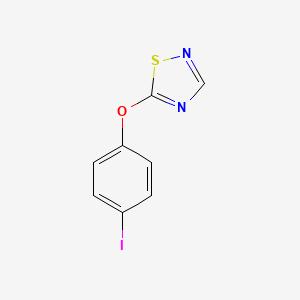

5-(4-Iodophenoxy)-1,2,4-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-iodophenoxy)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2OS/c9-6-1-3-7(4-2-6)12-8-10-5-11-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQIWGTZUDLUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=NS2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1473402-79-7 | |

| Record name | 5-(4-iodophenoxy)-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,4 Thiadiazole Scaffolds: Pathways to Phenoxy Substituted Derivatives

Established Synthetic Routes for the 1,2,4-Thiadiazole (B1232254) Core

The foundational 1,2,4-thiadiazole structure can be assembled through several reliable synthetic routes. These methods often involve the formation of the critical nitrogen-sulfur (N-S) bond through oxidative cyclization.

Three-Component Reactions Involving Amidoximes, Isocyanides, and Elemental Sulfur

A notable and efficient approach to the 1,2,4-thiadiazole core is the three-component reaction. An electrochemical method for the synthesis of 5-amino-1,2,4-thiadiazoles utilizes amidines, isocyanides, and elemental sulfur. This reaction proceeds under mild conditions and offers an attractive and efficient pathway to this class of compounds.

H₂O₂-Mediated Synthetic Approaches for 1,2,4-Thiadiazole Derivatives

Hydrogen peroxide (H₂O₂) has been established as an effective and green oxidant for the synthesis of 1,2,4-thiadiazole derivatives. dntb.gov.ua These reactions are typically conducted under metal-free conditions at room temperature, often using ethanol (B145695) as the solvent. dntb.gov.ua The primary byproduct of this method is water, which aligns with the principles of green chemistry. This approach is advantageous as it often allows for product isolation through simple filtration or extraction, avoiding the need for column chromatography. dntb.gov.ua

An advanced, enzyme-mediated strategy employs vanadium-dependent haloperoxidases for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. This biocatalytic method uses a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant, enabling the reaction to proceed with high chemoselectivity. researchgate.net Mechanistic studies suggest the reaction involves two key enzyme-mediated sulfur halogenation steps that are crucial for the formation of the heterocyclic ring. researchgate.net

Targeted Synthesis of Aryloxy-Substituted 1,2,4-Thiadiazoles

The introduction of an aryloxy group, such as the 4-iodophenoxy moiety, at the C5 position of the 1,2,4-thiadiazole ring is a key step in the synthesis of the target compound. This is typically achieved through a nucleophilic substitution reaction on a pre-formed 5-halo-1,2,4-thiadiazole intermediate.

Strategies for Introducing Phenoxy Moieties at the C5 Position

The most direct strategy for introducing a phenoxy group at the C5 position involves the nucleophilic substitution of a halogen atom. The carbon at the 5-position of the 1,2,4-thiadiazole ring is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. nih.gov Consequently, a 5-halo-1,2,4-thiadiazole can react with a phenol (B47542) in the presence of a base to yield the corresponding 5-phenoxy-1,2,4-thiadiazole. The base is required to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

The synthesis of the prerequisite 5-halo-1,2,4-thiadiazoles can be accomplished through several methods. For instance, 5-bromo-3-methyl-1,2,4-thiadiazole (B1281710) can be synthesized from 5-amino-3-methyl-1,2,4-thiadiazole (B102305) via a Sandmeyer-type bromination reaction using hydrobromic acid and sodium nitrite. dntb.gov.ua Similarly, 5-chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole (B3058238) can be prepared from p-nitrobenzamidine hydrochloride and perchloromethyl mercaptan in the presence of sodium hydroxide. acs.org

Table 1: Synthesis of 5-Halo-1,2,4-Thiadiazole Intermediates

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Amino-3-methyl-1,2,4-thiadiazole | 48% HBr, NaNO₂ | 5-Bromo-3-methyl-1,2,4-thiadiazole | dntb.gov.ua |

| p-Nitrobenzamidine hydrochloride | Perchloromethyl mercaptan, NaOH | 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole | acs.org |

Incorporation of Halogenated Phenyl Groups, Specifically the 4-Iodophenyl Moiety

To synthesize the specific compound 5-(4-Iodophenoxy)-1,2,4-thiadiazole, a 5-halo-1,2,4-thiadiazole is reacted with 4-iodophenol. The reaction proceeds via a nucleophilic aromatic substitution mechanism. A suitable base, such as potassium carbonate or sodium hydride, is used to deprotonate the 4-iodophenol, generating the 4-iodophenoxide anion. This potent nucleophile then attacks the C5 position of the 5-halo-1,2,4-thiadiazole, displacing the halide and forming the desired C-O bond. The choice of solvent for this reaction is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Green Chemistry Principles in 1,2,4-Thiadiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-thiadiazoles to reduce environmental impact. acs.org Key strategies include the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst- and metal-free reaction conditions. dntb.gov.uaacs.org

H₂O₂-mediated syntheses are considered green due to the use of a mild oxidant that produces water as the only byproduct. dntb.gov.ua Furthermore, enzymatic methods, like those using vanadium-dependent haloperoxidases, operate under mild conditions and utilize catalytic amounts of reagents, minimizing waste. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been employed to synthesize 1,3,4-thiadiazole (B1197879) derivatives, often leading to shorter reaction times and improved yields compared to conventional heating methods.

Table 2: Comparison of Synthetic Methods for 1,2,4-Thiadiazoles based on Green Chemistry Principles

| Method | Green Chemistry Features | References |

|---|---|---|

| H₂O₂-Mediation | Metal-free, mild conditions, water as byproduct. | dntb.gov.ua |

| Enzymatic Halide Recycling | Biocatalytic, catalytic use of halide, mild conditions. | researchgate.net |

| General Green Approaches | Use of green solvents (e.g., water), metal-free conditions. | acs.org |

Scalability and Efficiency Considerations in the Synthesis of this compound Analogues

The industrial-scale production of pharmacologically relevant heterocyclic compounds such as this compound and its analogues necessitates synthetic methodologies that are not only high-yielding but also cost-effective, safe, and environmentally benign. The scalability of a synthetic route is a critical factor, often dictating its commercial viability. Key considerations in this regard include the availability and cost of starting materials, the number of synthetic steps, the ease of purification, the reaction conditions (temperature, pressure), and the use of hazardous or expensive reagents and catalysts.

Several synthetic strategies for the 1,2,4-thiadiazole core have been developed, with varying degrees of applicability for large-scale synthesis. One of the most common and direct approaches for creating symmetrically and unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides. acs.org This method's efficiency and scalability can be influenced by the choice of oxidizing agent. acs.org While traditional oxidants can be effective, modern approaches often seek milder and more selective reagents to improve yields and reduce waste.

For the synthesis of phenoxy-substituted derivatives, a crucial step involves the formation of a key intermediate, often an amidine or a related precursor, which then undergoes cyclization. For instance, a one-pot synthesis approach has been described for unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles utilizing amidines, elemental sulfur, and other reagents. acs.org Such one-pot procedures are inherently more efficient and scalable as they minimize the need for isolating and purifying intermediates, thereby saving time, solvents, and resources.

Recent advancements have focused on developing transition-metal-free synthetic protocols. For example, a base-mediated tandem thioacylation of amidines followed by an in situ intramolecular dehydrogenative N-S bond formation offers a facile route to 3,5-disubstituted 1,2,4-thiadiazoles. organic-chemistry.org This method's scalability is enhanced by avoiding costly and potentially toxic heavy metal catalysts. organic-chemistry.org Furthermore, electro-oxidative methods represent a green and efficient alternative, enabling the intramolecular dehydrogenative N-S bond formation under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org

The choice of solvent and reaction conditions also plays a pivotal role in the scalability of the synthesis. The use of green solvents like ethanol and water, as opposed to hazardous chlorinated solvents, is increasingly favored. organic-chemistry.orgresearchgate.net Iodine-mediated oxidative C-N and N-S bond formations in water provide an environmentally benign and convenient strategy for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles, with protocols that have demonstrated excellent substrate tolerance and scalability. organic-chemistry.org

A comparative analysis of different synthetic methods highlights the trade-offs between yield, reaction time, and conditions. For instance, while some methods may offer higher yields, they might require harsh conditions or expensive catalysts, making them less suitable for large-scale production. Conversely, a slightly lower-yielding but more cost-effective and environmentally friendly method might be preferred for industrial applications.

The following table provides a comparative overview of selected synthetic methodologies for 1,2,4-thiadiazole derivatives, highlighting parameters relevant to scalability and efficiency.

Table 1: Comparative Analysis of Synthetic Methodologies for 1,2,4-Thiadiazole Derivatives

| Method | Key Reagents | Conditions | Advantages | Potential for Scalability | Reference |

|---|---|---|---|---|---|

| Oxidative Dimerization of Thioamides | Thioamides, Oxidizing agents (e.g., IBX, Oxone) | Varies with oxidant | General method for 3,5-disubstituted 1,2,4-thiadiazoles | Moderate to high, dependent on oxidant cost and safety | acs.org |

| Base-Mediated Tandem Thioacylation | Amidines, Dithioesters or Aryl isothiocyanates, Base | DMF, Inert atmosphere | Transition-metal-free, In situ formation | High, due to simple reagents and one-pot nature | organic-chemistry.org |

| Electro-oxidative N-S Bond Formation | Imidoyl thioureas | Catalyst- and oxidant-free, Room temperature | Green chemistry, Mild conditions, Good to excellent yields | High, due to mild conditions and lack of reagents | organic-chemistry.org |

| Iodine-Mediated Oxidative Cyclization | Isothiocyanates | Water, I2 | Environmentally benign solvent, Metal-free | High, due to use of water and scalable protocol | organic-chemistry.org |

Ultimately, the selection of the most scalable and efficient synthetic route for this compound analogues will depend on a careful evaluation of all these factors, with a focus on minimizing cost, environmental impact, and operational complexity while maximizing yield and purity.

Advanced Spectroscopic and Crystallographic Characterization in Thiadiazole Research

Application of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Multinuclear NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For thiadiazole derivatives, ¹H and ¹³C NMR are routinely employed, while advanced techniques can resolve complex structural questions.

¹H NMR and ¹³C NMR Analyses for Aromatic and Heterocyclic Protons and Carbons

The ¹H NMR spectrum of a 5-phenoxy-1,2,4-thiadiazole derivative is expected to exhibit distinct signals for the aromatic protons of the phenoxy group and the single proton on the thiadiazole ring. For a compound like 5-(4-iodophenoxy)-1,2,4-thiadiazole, the protons on the para-substituted benzene (B151609) ring would typically appear as two distinct doublets in the aromatic region (δ 7.0-8.5 ppm), a characteristic AA'BB' spin system. The proton on the 1,2,4-thiadiazole (B1232254) ring is expected to resonate at a specific chemical shift, providing a key diagnostic signal for the heterocyclic core.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the 1,2,4-thiadiazole ring are expected to appear at characteristic downfield shifts. For instance, in related 1,3,4-thiadiazole (B1197879) systems, the carbon atoms of the heterocyclic ring have been observed in the range of δ 150-170 ppm. The carbons of the 4-iodophenoxy group would also give rise to distinct signals, with the carbon atom bonded to the iodine atom showing a characteristic chemical shift.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Thiadiazole Derivative (Note: This table is illustrative and based on general knowledge of similar structures, as specific data for this compound is not available.)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiadiazole-H | 8.0 - 8.5 | - |

| Aromatic-H (ortho to O) | 7.0 - 7.3 (d) | 118 - 122 |

| Aromatic-H (meta to O) | 7.7 - 8.0 (d) | 138 - 142 |

| Thiadiazole-C (C-S) | - | 165 - 175 |

| Thiadiazole-C (C-N) | - | 155 - 165 |

| Aromatic-C (C-O) | - | 150 - 160 |

| Aromatic-C (C-I) | - | 90 - 100 |

d = doublet

Advanced NMR Techniques for Stereochemical and Regiochemical Assignment

In cases where simple ¹H and ¹³C NMR spectra are insufficient for complete structural assignment, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These 2D NMR experiments are crucial for establishing connectivity between protons and carbons, which is particularly useful in confirming the regiochemistry of substitution on the thiadiazole ring. For example, an HMBC correlation between the thiadiazole proton and the carbons of the phenoxy group would definitively confirm the 5-phenoxy substitution pattern. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry and through-space proximity of atoms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, HRMS would be expected to yield a molecular ion peak corresponding to the exact mass of C₈H₅IN₂OS. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the cleavage of the ether linkage or the loss of the iodine atom would result in characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and heterocyclic rings, the C=N stretching of the thiadiazole ring, and the C-O-C stretching of the ether linkage. The presence of the C-I bond may also give rise to a weak absorption in the far-IR region.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is illustrative and based on general knowledge of similar structures.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=N stretch (Thiadiazole) | 1600 - 1650 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-O-C stretch (Ether) | 1200 - 1300 |

| C-S stretch | 600 - 800 |

Single-Crystal X-ray Diffraction Analysis for Definitive Structural Determination

Elucidation of Molecular Geometry and Conformational Preferences in Thiadiazole Derivatives

A single-crystal X-ray diffraction analysis of a compound like this compound would reveal the planarity of the thiadiazole and phenyl rings. It would also provide the precise dihedral angle between these two rings, which is a key conformational parameter. The analysis would also confirm the substitution pattern on both the thiadiazole and the phenyl rings. The crystal packing arrangement, including any intermolecular interactions such as halogen bonding involving the iodine atom, would also be elucidated.

Table 3: Illustrative Crystallographic Data for a Thiadiazole Derivative (Note: This table is illustrative and based on general knowledge of similar structures.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 12.5 |

| c (Å) | 18.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1320 |

| Z | 4 |

Analysis of Intramolecular and Intermolecular Interactions

The comprehensive analysis of both intramolecular and intermolecular interactions is fundamental to understanding the solid-state architecture and, consequently, the material properties of heterocyclic compounds. For this compound, a detailed examination of its crystal structure through advanced spectroscopic and crystallographic techniques would be invaluable. In the absence of specific experimental data for this exact compound in publicly available databases, we can infer its structural characteristics based on well-established principles and computational studies of closely related analogues.

Intramolecular Interactions: A Look at Molecular Geometry

The internal geometry of this compound is dictated by the bond lengths, bond angles, and torsional angles between its constituent aromatic rings—the 4-iodophenoxy group and the 1,2,4-thiadiazole ring—linked by an ether oxygen atom. The thiadiazole ring, being a five-membered heterocycle, possesses a degree of aromatic character which influences its planarity.

The bond lengths within the 1,2,4-thiadiazole ring are expected to be consistent with those observed in other derivatives, reflecting its heterocyclic nature. For example, studies on other 1,3,4-thiadiazoles have provided detailed bond length data which can serve as a reference. nih.gov

Interactive Table: Predicted Intramolecular Bond Parameters

The following table presents predicted bond lengths and angles for the core structure of this compound, based on data from analogous compounds and computational models. These values are illustrative and await experimental verification.

| Parameter | Predicted Value |

| C-S Bond Length (in thiadiazole) | ~ 1.75 Å |

| C=N Bond Length (in thiadiazole) | ~ 1.32 Å |

| N-N Bond Length (in thiadiazole) | ~ 1.37 Å |

| C-O-C Bond Angle (ether linkage) | ~ 118-120° |

| Dihedral Angle (Thiadiazole-Phenoxy) | Variable, dependent on crystal packing |

Intermolecular Interactions: The Role of Halogen Bonding

The presence of an iodine atom on the phenoxy ring is a critical feature that is expected to dominate the intermolecular interactions in the solid state. Iodine, being a heavy halogen, is a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.net

In the crystal lattice of this compound, it is highly probable that strong C-I···N or C-I···S halogen bonds would be formed. The nitrogen atoms of the thiadiazole ring, with their lone pairs of electrons, are excellent halogen bond acceptors. Similarly, the sulfur atom of the thiadiazole ring can also act as a halogen bond acceptor. rsc.org These interactions are known to be highly influential in directing the supramolecular assembly of molecules. unica.it

A recent study on a co-crystal of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole with 1,4-diiodotetrafluorobenzene (B1199613) provided clear crystallographic evidence of N···I halogen bonds, demonstrating the propensity of the 1,2,4-thiadiazole nitrogen to participate in such interactions. unica.it

Interactive Table: Potential Intermolecular Interactions and Their Significance

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Halogen Bond | Iodine (on phenoxy ring) | Nitrogen/Sulfur (on thiadiazole ring) | Primary directional force, likely to form chains or sheets |

| π-π Stacking | Thiadiazole/Phenoxy rings | Thiadiazole/Phenoxy rings | Contributes to the stabilization of layered structures |

| C-H···N Hydrogen Bond | C-H (on aromatic rings) | Nitrogen (on thiadiazole ring) | Secondary interactions, contribute to overall cohesion |

| C-H···O Hydrogen Bond | C-H (on aromatic rings) | Oxygen (ether linkage) | Secondary interactions, contribute to overall cohesion |

Computational Approaches in the Study of Thiadiazole Compounds and Their Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to the study of thiadiazole derivatives to understand their intrinsic properties.

DFT calculations have been instrumental in elucidating the synthetic pathways and reaction mechanisms of thiadiazole derivatives. For instance, studies have utilized DFT to rationalize the regioselectivity observed in the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives. researchgate.netnih.gov These calculations can help predict the most likely reaction products by comparing the energies of different possible transition states and intermediates. researchgate.netnih.gov For example, in the reaction of N-arylcyanothioformamides with (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides, DFT calculations at the B3LYP-D4/def2-TZVP level were performed to explain the observed experimental findings. nih.gov

In the synthesis of new benzimidazole-thiadiazole hybrids, DFT was used to model the synthesized compounds to understand their structural and electronic properties. acs.org Similarly, the synthesis of novel thiazole (B1198619) and thiadiazole derivatives using an ecofriendly biopolymeric catalyst was supported by DFT calculations to confirm the structures of the newly prepared compounds. mdpi.com

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often starts from thiosemicarbazides. nih.govencyclopedia.pub One method involves the reaction of thiosemicarbazide (B42300) with carboxylic acids in the presence of a condensing agent like concentrated sulfuric acid or polyphosphate ester (PPE). encyclopedia.pubnih.gov Another approach involves the reaction of 4-amino-5-mercapto-1,2,4-triazoles with carbon disulfide. nih.gov DFT calculations can provide insights into the energetics and feasibility of these synthetic routes.

Tautomerism is a common phenomenon in heterocyclic compounds, and DFT calculations are crucial for determining the relative stability of different tautomeric forms. For 2-amino-1,3,4-thiadiazole (B1665364) derivatives, DFT studies have been conducted to investigate the equilibrium between the amine and imine tautomers. nih.govresearchgate.netacs.org The energy difference between these forms can be calculated to predict which tautomer is more stable under certain conditions. acs.org For example, in the study of 5-difluoromethyl-1,3,4-thiadiazole-2-amino, DFT calculations showed the presence of two tautomers in the solid state. researchgate.net Similarly, for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the energy barrier for the conversion between the imino and amino tautomers was calculated, indicating the predominance of the amino tautomer in the solid state. acs.org

The relative stability of tautomers can be influenced by the solvent. Quantum chemical calculations on 5-(aryl)-4-(methyl, amino)-1,2,4-triazole-3(2H)-thiones revealed that while the thione tautomer is more stable in the gas phase and aprotic solvents, the thiol tautomer predominates in polar proton-donor solvents. zsmu.edu.ua DFT studies on C5-substituted 1,2,4-triazoles have also shown that the most stable tautomeric form can change depending on the nature of the substituent. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For thiadiazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and rationalizing their observed biological activities. For instance, in the development of novel thiadiazole analogues as potential antimicrobial and anti-inflammatory agents, molecular docking was performed on the crystal structures of various microbial enzymes and cyclooxygenase-2 (COX-2). nih.goveurekaselect.com Similarly, docking studies on 1,3,4-thiadiazole derivatives have been used to predict their binding affinity to targets like the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. elsevierpure.commdpi.com

The results of docking studies are often expressed as a docking score, which represents the binding energy of the ligand-protein complex. Lower binding energies generally indicate a more stable complex and potentially higher biological activity. For example, in a study of pyridine-based thiadiazole derivatives as anti-inflammatory agents, compounds with the lowest binding energies against COX-2 also showed the most potent in vivo activity. nih.gov Another study on 1,3,4-thiadiazole derivatives targeting ADP-sugar pyrophosphatase found that a compound with a high docking score of -8.9 kcal/mol formed multiple hydrogen bonds with the target enzyme. researchgate.netuowasit.edu.iq

The table below summarizes the results of some molecular docking studies on thiadiazole derivatives.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

| Pyridine-based thiadiazole (NTD2) | COX-2 (PDB ID: 1pxx) | -8.5 | Substantial binding affinity | nih.gov |

| Pyridine-based thiadiazole (NTD3) | COX-2 (PDB ID: 1pxx) | -8.4 | Substantial binding affinity, stable hydrogen bonds | nih.gov |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | Four hydrogen bonds | researchgate.netuowasit.edu.iq |

| Thiadiazole-thiourea conjugate (11) | Enoyl Acyl Carrier Protein Reductase (InhA) | -7.83 | Good docking score | nih.gov |

| Thiadiazole-thiourea conjugate (15) | Enoyl Acyl Carrier Protein Reductase (InhA) | -7.12 | Good docking score | nih.gov |

| Thiadiazole-thiourea conjugate (19) | Enoyl Acyl Carrier Protein Reductase (InhA) | -7.56 | Good docking score | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | Dihydrofolate Reductase (DHFR) | -1.6 E (Kcal/mol) | Supported biological activity | nih.govdovepress.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between molecular descriptors (physicochemical properties) and the observed activity.

QSAR studies have been successfully applied to various series of thiadiazole derivatives to predict their biological activities and to guide the design of new, more potent compounds. Both 2D-QSAR and 3D-QSAR approaches have been utilized. elsevierpure.comnih.goveurekaselect.com

In a 2D-QSAR study of 1,3,4-thiadiazole tethered coumarin (B35378) derivatives as antiproliferative agents, a multiple linear regression (MLR) model was developed. elsevierpure.com The model, which exhibited a high correlation coefficient (r² = 0.93), was used to predict the activity of newly designed compounds. elsevierpure.com Similarly, a 3D-QSAR study on 1,3,4-thiadiazole derivatives as anticonvulsants employed self-organizing molecular field analysis (SOMFA) to generate statistically robust models. nih.gov

QSAR models are typically validated both internally (e.g., using leave-one-out cross-validation, q²) and externally to ensure their predictive power. elsevierpure.com The applicability domain of the model is also defined to ensure that predictions are reliable for new compounds. elsevierpure.com

The table below presents key statistical parameters from a QSAR study on 1,3,4-thiadiazole derivatives.

| QSAR Model Type | Statistical Parameter | Value | Reference |

| 2D-QSAR (MLR) | r² | 0.93 | elsevierpure.com |

| 2D-QSAR (MLR) | q²LOO | 0.92 | elsevierpure.com |

| 2D-QSAR (MLR) | r²cv | 0.78 | elsevierpure.com |

Structure Activity Relationship Sar Studies in Thiadiazole Chemistry: Insights for 5 4 Iodophenoxy 1,2,4 Thiadiazole

Impact of Substituent Nature and Position on Biological Potential

The biological profile of a thiadiazole derivative is profoundly influenced by the nature and placement of its substituents. In the case of 5-(4-Iodophenoxy)-1,2,4-thiadiazole, the key substituents are the 4-iodophenoxy group at the 5-position of the thiadiazole ring.

Role of Halogenation (e.g., Iodine) in Phenoxy Moieties

The presence of a halogen, particularly iodine, on the phenoxy ring is a critical determinant of biological activity. Halogenation can significantly impact a molecule's lipophilicity, electronic properties, and ability to form specific interactions with biological targets. The iodine atom at the para-position of the phenoxy ring in this compound is expected to enhance its biological potential through several mechanisms. Halogenated compounds have shown increased antibacterial activity, with a preference for action against Gram-positive bacteria. nih.gov

The introduction of a halogen can increase the lipophilicity of the compound, which may improve its ability to cross cellular membranes and reach its target. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, thereby enhancing binding affinity and selectivity.

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the phenoxy ring plays a crucial role in modulating the biological activity of thiadiazole derivatives. The iodine atom in this compound acts as an electron-withdrawing group through its inductive effect, while the phenoxy group itself has complex electronic effects.

In various studies on heterocyclic compounds, electron-withdrawing groups have been shown to enhance anticancer activity. organic-chemistry.org This is often attributed to the modulation of the molecule's electronic distribution, which can affect its interaction with biological macromolecules. Conversely, electron-donating groups have been found to increase the potency of enzyme inhibition in some instances. dntb.gov.ua The interplay of these electronic effects in this compound will ultimately determine its specific biological profile.

| Substituent Type on Phenyl Ring | General Effect on Biological Activity | Potential Implication for this compound |

|---|---|---|

| Halogen (Iodine) | Increased lipophilicity, potential for halogen bonding, enhanced antibacterial and anticancer activities. nih.govorganic-chemistry.org | The iodine atom may improve membrane permeability and target binding affinity. |

| Electron-Withdrawing Groups | Often enhances anticancer and antimicrobial activities by altering electronic interactions with targets. organic-chemistry.org | The electron-withdrawing nature of iodine could contribute to potent biological effects. |

| Electron-Donating Groups | Can increase enzyme inhibition potency in certain contexts. dntb.gov.ua | The overall electronic profile, including the phenoxy ether linkage, will dictate the final activity. |

Stereochemical and Regiochemical Influences on Activity

The spatial arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry) are critical for a molecule's interaction with its biological target. For thiadiazole derivatives, the isomeric form of the thiadiazole ring itself has a profound impact on activity.

The compound in focus, this compound, belongs to the 1,2,4-thiadiazole (B1232254) family. Molecular modeling studies have indicated that 1,2,4-thiadiazole derivatives can be thermodynamically more stable than their 1,3,4-thiadiazole (B1197879) counterparts. nih.gov This increased stability can translate to a more favorable binding energy with a target receptor, potentially leading to higher potency. nih.gov The specific regiochemistry of the 1,2,4-thiadiazole ring, with its unique arrangement of nitrogen and sulfur atoms, dictates the geometry and electronic distribution of the molecule, which are crucial for precise interactions with a biological target.

Pharmacophore Elucidation for Targeted Biological Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For thiadiazole derivatives, pharmacophore models often highlight the importance of hydrophobic regions and hydrogen bond acceptors/donors. nih.gov

For this compound, a likely pharmacophore model would include:

A hydrophobic region: provided by the dichlorophenyl and phenyl moieties. nih.gov

Hydrogen bond acceptors: potentially from the nitrogen atoms in the thiadiazole ring and the oxygen of the phenoxy ether linkage. nih.gov

A halogen bonding donor: the iodine atom, capable of interacting with electron-rich pockets in a target protein.

Identifying the precise pharmacophore is essential for designing new derivatives with improved activity and for understanding the mechanism of action at a molecular level.

Comparative SAR Analysis Across Different Thiadiazole Isomers and Derivatives

When comparing different isomers of thiadiazole, significant differences in their biological activities and physicochemical properties emerge. The 1,2,4-thiadiazole and 1,3,4-thiadiazole isomers are the most studied.

Studies comparing the two have shown that 1,2,4-thiadiazole derivatives can exhibit higher binding affinities for certain receptors compared to their 1,3,4-regioisomers. nih.gov This difference in affinity is often attributed to the more thermodynamically stable nature of the 1,2,4-isomer. nih.gov Furthermore, the sulfur atom in the 1,3,4-thiadiazole ring is thought to impart improved lipid solubility, which can affect tissue permeability. mdpi.com

The choice of the thiadiazole isomer is therefore a critical decision in the design of new drugs, with the 1,2,4-isomer often being favored for its potential to achieve higher potency through more stable target interactions.

| Isomer | Key Characteristics | Implication for Biological Activity |

|---|---|---|

| 1,2,4-Thiadiazole | Often more thermodynamically stable, can lead to higher binding affinity. nih.gov | Potentially more potent inhibitors of specific biological targets. |

| 1,3,4-Thiadiazole | The sulfur atom may impart improved lipid solubility and good tissue permeability. mdpi.com | May have advantages in terms of pharmacokinetic properties like absorption and distribution. |

Future Research Directions and Translational Perspectives for Phenoxy Substituted 1,2,4 Thiadiazoles

Design and Synthesis of Novel Analogues of 5-(4-Iodophenoxy)-1,2,4-Thiadiazole

The future design of analogues of this compound will likely focus on strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. The presence of the iodine atom on the phenoxy ring provides a key handle for synthetic elaboration through various cross-coupling reactions.

Key synthetic strategies will continue to involve the construction of the 1,2,4-thiadiazole (B1232254) core, followed by the introduction of the substituted phenoxy moiety. A significant advancement in this area is the synthesis of 3,5-diiodo-1,2,4-thiadiazole, which serves as a versatile building block. This intermediate allows for selective cross-coupling reactions, enabling the introduction of diverse functionalities at specific positions of the thiadiazole ring. This approach facilitates the creation of extensive libraries of analogues for biological screening.

Future synthetic efforts will likely explore:

Modification of the Phenoxy Ring: Introduction of various substituents (e.g., electron-donating or -withdrawing groups, hydrogen bond donors/acceptors) to probe structure-activity relationships (SAR) and modulate properties like lipophilicity and metabolic stability.

Replacement of the Iodophenyl Group: Substitution with other aromatic or heteroaromatic rings to explore different binding interactions with biological targets.

Derivatization at the Thiadiazole Core: Utilizing the reactivity of the thiadiazole ring to introduce diverse side chains, aiming to improve target engagement and physicochemical characteristics.

Advanced Mechanistic Investigations of Biological Activities

While various thiadiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects, detailed mechanistic studies for specific compounds like this compound are crucial for their clinical translation. nih.govnih.gov Future research should focus on elucidating the precise molecular targets and pathways modulated by these compounds.

Table 1: Potential Biological Activities of Thiadiazole Derivatives

| Biological Activity | Potential Molecular Targets | Reference |

|---|---|---|

| Anticancer | Kinases (e.g., c-Met, JNK), Histone Deacetylases (HDACs), Tubulin | nih.govnih.gov |

| Antimicrobial | Enzymes involved in cell wall synthesis, DNA replication | nih.gov |

Given the prevalence of thiadiazole scaffolds in kinase inhibitors, a primary area of investigation for this compound and its analogues should be their effect on various protein kinases. nih.govnih.gov For instance, certain thiadiazole derivatives have been identified as potent inhibitors of c-Met kinase, a key player in cancer progression. nih.gov Mechanistic studies would involve:

Enzymatic Assays: To determine the inhibitory activity against a panel of kinases and other relevant enzymes.

Cell-Based Assays: To investigate the effects on cellular signaling pathways, cell cycle progression, and apoptosis in relevant disease models.

Structural Biology: X-ray crystallography or cryo-electron microscopy to visualize the binding mode of the compounds to their target proteins, providing insights for rational drug design.

Exploration of Polypharmacology and Multi-Targeting Strategies

The ability of a single drug to interact with multiple targets, known as polypharmacology, is an increasingly recognized strategy for treating complex diseases like cancer. The diverse biological activities reported for thiadiazole derivatives suggest their potential as multi-target agents. nih.gov Future research should systematically explore the polypharmacological profile of this compound and its analogues.

This can be achieved through:

Broad-Panel Screening: Testing the compounds against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzyme families.

Computational Prediction: Utilizing in silico methods to predict potential off-target interactions and guide experimental validation.

Systems Biology Approaches: Analyzing the global effects of the compounds on cellular networks to identify interconnected pathways and targets.

A successful multi-targeting strategy could lead to the development of more efficacious therapies with a reduced likelihood of drug resistance.

Development of Derivatization Strategies for Enhanced Bioavailability and Selectivity

Future derivatization strategies for phenoxy-substituted 1,2,4-thiadiazoles should focus on:

Improving Aqueous Solubility: Introduction of polar functional groups or formulation with solubilizing agents like cyclodextrins.

Enhancing Metabolic Stability: Modification of metabolically labile sites to prolong the compound's half-life in the body.

Increasing Target Selectivity: Fine-tuning the chemical structure to maximize interactions with the desired target while minimizing off-target effects. This can be guided by detailed structure-activity relationship (SAR) studies and computational modeling. nih.gov For example, the design of selective c-Jun N-terminal kinase (JNK) inhibitors has been achieved with thiadiazole-based compounds through careful optimization of their structure. nih.gov

Application of Artificial Intelligence and Machine Learning in Thiadiazole Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling the rapid analysis of large datasets and the prediction of molecular properties. These technologies can be powerfully applied to the research of phenoxy-substituted 1,2,4-thiadiazoles.

Table 2: Applications of AI/ML in Thiadiazole Drug Discovery

| Application | Description |

|---|---|

| Virtual Screening | In silico screening of large compound libraries to identify potential hits with desired biological activity. |

| QSAR Modeling | Development of quantitative structure-activity relationship models to predict the biological activity of new analogues. |

| De Novo Drug Design | Generation of novel molecular structures with optimized properties. |

| ADME/Tox Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. |

By leveraging AI and ML, researchers can:

Accelerate the identification of promising lead compounds.

Optimize the design of new analogues with improved efficacy and safety profiles.

Gain deeper insights into the structure-activity relationships governing the biological effects of this compound class.

The integration of AI and ML into the research pipeline will undoubtedly expedite the translation of promising phenoxy-substituted 1,2,4-thiadiazoles from the laboratory to the clinic.

Q & A

Q. What are the most reliable synthetic routes for preparing 5-(4-iodophenoxy)-1,2,4-thiadiazole, and how can its purity be validated?

The synthesis of this compound typically involves coupling reactions between halogenated precursors and phenoxy derivatives. A key intermediate, 3,5-diiodo-1,2,4-thiadiazole, can undergo Ullmann-type cross-coupling with 4-iodophenol under catalytic conditions (e.g., CuI/ligand systems) to introduce the phenoxy group . Purity validation requires multi-method characterization:

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and aromaticity.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight and isotopic patterns (iodine has a distinct isotopic signature).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous thiadiazole derivatives .

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of iodophenoxy-substituted thiadiazoles?

Byproduct formation often arises from competing nucleophilic substitution or oxidative side reactions. Strategies include:

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce unwanted dimerization of thiadiazole intermediates.

- Catalyst Selection : Palladium or copper catalysts with chelating ligands (e.g., 1,10-phenanthroline) improve regioselectivity .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of iodine-containing precursors, reducing aggregation-related side reactions .

Q. What spectroscopic techniques are critical for distinguishing 1,2,4-thiadiazole isomers in structural studies?

The 1,2,4-thiadiazole isomer can be differentiated from 1,3,4- or 1,2,5-isomers using:

- IR Spectroscopy : The S–N stretching vibration (~650–750 cm) varies based on heteroatom positions.

- -NMR : Provides distinct chemical shifts for nitrogen atoms in different positions .

- UV-Vis : Conjugation patterns in 1,2,4-thiadiazoles yield unique absorption maxima (~270–300 nm) due to aromatic π→π* transitions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity and stability. For example, the electron-withdrawing iodophenoxy group may enhance electrophilic character, influencing binding to biological targets .

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., aromatase or kinases). The iodine atom’s van der Waals radius and hydrophobic interactions can be critical for binding affinity, as seen in related thiadiazole-based inhibitors .

Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives across studies?

Discrepancies often arise from substituent effects or assay conditions. Mitigation approaches include:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing iodine with bromine) to isolate electronic vs. steric effects .

- Standardized Assays : Replicate studies under consistent conditions (e.g., cell line specificity, IC measurement protocols). For example, cytotoxicity assays against HepG2 cells showed variability due to iodine’s radio-sensitizing properties in some media .

Q. How can green chemistry principles be applied to scale up 1,2,4-thiadiazole synthesis?

- Photoredox Catalysis : Use eosin Y and visible light to drive oxidative dimerization of thioamides, avoiding toxic oxidants like chlorine gas .

- Aqueous Solvents : Replace DMF with water-ethanol mixtures, as demonstrated for analogous thiadiazole syntheses, achieving ~85% yield with reduced environmental impact .

Q. What mechanistic insights explain unexpected products in thiadiazole functionalization reactions?

For example, phenylhydrazine reactions with thiadiazoles may yield indole or pyrazole derivatives due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.